molecular formula C15H13ClN2O3S B14117459 4-((4-Chlorobenzyl)sulfanyl)-3-nitrobenzenecarbaldehydeo-methyloxime

4-((4-Chlorobenzyl)sulfanyl)-3-nitrobenzenecarbaldehydeo-methyloxime

Cat. No.: B14117459
M. Wt: 336.8 g/mol
InChI Key: GUECCVXLVWEVRO-MFOYZWKCSA-N
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Description

(E)-(4-{[(4-chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylideneamine is a synthetic organic compound with the molecular formula C15H13ClN2O3S It is characterized by the presence of a chlorophenyl group, a nitrophenyl group, and a methoxyamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(4-{[(4-chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylideneamine typically involves the following steps:

    Formation of 4-chlorobenzyl sulfanyl group: This step involves the reaction of 4-chlorobenzyl chloride with sodium sulfide to form 4-chlorobenzyl sulfide.

    Nitration: The 4-chlorobenzyl sulfide is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group, resulting in 4-chlorobenzyl sulfanyl-3-nitrobenzene.

    Formation of methoxyamine: The final step involves the reaction of 4-chlorobenzyl sulfanyl-3-nitrobenzene with methoxyamine hydrochloride in the presence of a base such as sodium hydroxide to form (E)-amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-(4-{[(4-chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylideneamine undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas, or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-(4-{[(4-chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylideneamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique functional groups.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-(4-{[(4-chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylideneamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups, such as the nitro and sulfanyl groups, can form specific interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The methoxyamine group can also participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • (E)-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)(methoxy)amine
  • 4-[(4-chlorophenyl)methyl]sulfanyl-3-nitrobenzaldehyde O-methyloxime

Uniqueness

(E)-(4-{[(4-chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylideneamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a sulfanyl group in the same molecule allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H13ClN2O3S

Molecular Weight

336.8 g/mol

IUPAC Name

(Z)-1-[4-[(4-chlorophenyl)methylsulfanyl]-3-nitrophenyl]-N-methoxymethanimine

InChI

InChI=1S/C15H13ClN2O3S/c1-21-17-9-12-4-7-15(14(8-12)18(19)20)22-10-11-2-5-13(16)6-3-11/h2-9H,10H2,1H3/b17-9-

InChI Key

GUECCVXLVWEVRO-MFOYZWKCSA-N

Isomeric SMILES

CO/N=C\C1=CC(=C(C=C1)SCC2=CC=C(C=C2)Cl)[N+](=O)[O-]

Canonical SMILES

CON=CC1=CC(=C(C=C1)SCC2=CC=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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